![molecular formula C13H17ClO3 B14629496 (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid CAS No. 53548-23-5](/img/structure/B14629496.png)
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid is an organic compound with a complex structure It is characterized by the presence of a chlorinated aromatic ring, a propanoic acid moiety, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid typically involves several steps:
Chlorination: The starting material, 4-chloro-5-methyl-2-(propan-2-yl)phenol, is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Esterification: The chlorinated phenol is then esterified with a suitable esterifying agent, such as ethyl chloroformate, to form the corresponding ester.
Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-[4-Chloro-2-(propan-2-yl)phenoxy]propanoic acid: Lacks the methyl group at the 5-position.
(2R)-2-[4-Bromo-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid: Contains a bromine atom instead of chlorine.
(2R)-2-[4-Chloro-5-methyl-2-(ethyl)phenoxy]propanoic acid: Has an ethyl group instead of an isopropyl group.
Uniqueness
(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the isopropyl group and the specific positioning of the chlorine and methyl groups can influence its reactivity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
53548-23-5 |
|---|---|
Molekularformel |
C13H17ClO3 |
Molekulargewicht |
256.72 g/mol |
IUPAC-Name |
(2R)-2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)propanoic acid |
InChI |
InChI=1S/C13H17ClO3/c1-7(2)10-6-11(14)8(3)5-12(10)17-9(4)13(15)16/h5-7,9H,1-4H3,(H,15,16)/t9-/m1/s1 |
InChI-Schlüssel |
GUDSBBMRPAATAD-SECBINFHSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)O[C@H](C)C(=O)O |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


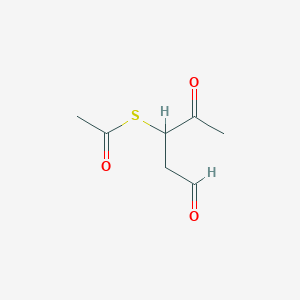
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
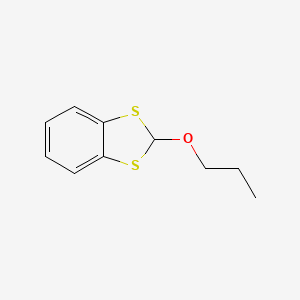
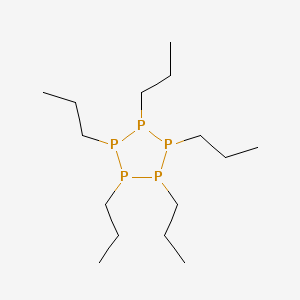
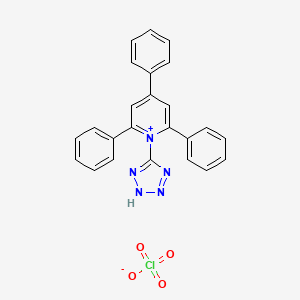
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
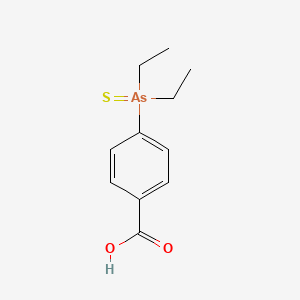
![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)
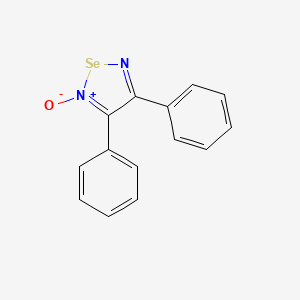

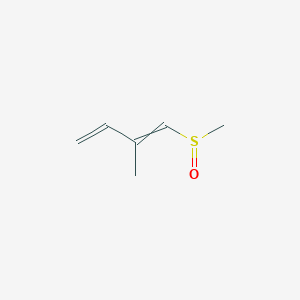
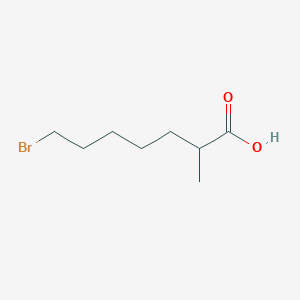
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
